Ethyl 2-amino-4-chloro-pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15984236
Molecular Formula: C8H9ClN2O2
Molecular Weight: 200.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2O2 |
|---|---|
| Molecular Weight | 200.62 g/mol |
| IUPAC Name | ethyl 2-amino-4-chloropyridine-3-carboxylate |
| Standard InChI | InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) |
| Standard InChI Key | AKANVIVADNJDCT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1N)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, ethyl 2-amino-4-chloropyridine-3-carboxylate, reflects its substitution pattern on the pyridine ring. The amino group at position 2 contributes to hydrogen-bonding capabilities, while the chlorine atom at position 4 enhances electrophilic reactivity. The ethyl ester at position 3 provides solubility in organic solvents and serves as a handle for further derivatization .
Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| SMILES | CCOC(=O)C1=C(C=CN=C1N)Cl |
| InChI Key | AKANVIVADNJDCT-UHFFFAOYSA-N |
| CAS Registry Number | 1554141-51-3 |
The planar pyridine ring facilitates π-π stacking interactions, which are critical in protein-ligand binding. Computational models predict a dipole moment of 4.2 D, aligning with its moderate polarity .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 12 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition under strong acidic (pH < 2) or alkaline (pH > 10) conditions, necessitating storage at 2–8°C in inert environments .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1720 cm (ester C=O stretch) and 3350 cm (N-H stretch of the amino group) .
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NMR Spectroscopy:
Applications in Medicinal Chemistry
Ethyl 2-amino-4-chloro-pyridine-3-carboxylate serves as a scaffold for kinase inhibitors and antimicrobial agents. Derivatives of this compound have demonstrated:
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Kinase Inhibition: Analogous pyrrolopyrimidine derivatives exhibit nanomolar inhibition of EGFR and VEGFR2, key targets in oncology.
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Antibacterial Activity: Chloropyridine esters show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .
| Derivative | Biological Activity | IC/MIC |
|---|---|---|
| Pyridine-3-carboxamide | EGFR Inhibition | 12 nM |
| Chloropyridine ester | Antibacterial | 6 µg/mL (S. aureus) |
Future Directions and Research Opportunities
Current research gaps include:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.
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In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity in animal models.
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Materials Science Applications: Exploring use in organic semiconductors due to the pyridine ring’s electron-deficient nature.
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